molecular formula C18H13FN2O4S B2664132 3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide CAS No. 303152-72-9

3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide

Cat. No.: B2664132
CAS No.: 303152-72-9
M. Wt: 372.37
InChI Key: XFMZJWDJLMGLTJ-UHFFFAOYSA-N
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Description

3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a carboxamide group, a fluorinated nitrophenoxy moiety, and a methyl-phenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Etherification: The reaction of 4-fluoro-2-nitrophenol with a thiophene derivative to form 3-(4-fluoro-2-nitrophenoxy)thiophene.

    Amidation: The final step involves the reaction of 3-(4-fluoro-2-nitrophenoxy)thiophene with N-methyl-N-phenylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO₄) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Reduction: 3-(4-amino-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the nitro and fluorine groups can enhance binding affinity and specificity to biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The carboxamide group is a common pharmacophore in drug design, and modifications to the thiophene ring can lead to compounds with improved pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the fluorine atom can enhance binding interactions through hydrogen bonding or van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluoro-2-nitrophenoxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxamide.

    4-fluoro-2-nitrophenol: A precursor in the synthesis of the target compound, lacking the thiophene and carboxamide groups.

    N-methyl-N-phenylthiophene-2-carboxamide: Lacks the fluorinated nitrophenoxy group.

Uniqueness

3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a fluorine atom in the same molecule is relatively rare and can lead to unique interactions in both chemical and biological systems.

Properties

IUPAC Name

3-(4-fluoro-2-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O4S/c1-20(13-5-3-2-4-6-13)18(22)17-16(9-10-26-17)25-15-8-7-12(19)11-14(15)21(23)24/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMZJWDJLMGLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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